molecular formula C15H15F3N2O B3162899 N-{3-[2-Amino-4-(trifluoromethyl)phenoxy]phenyl}-N,N-dimethylamine CAS No. 882672-31-3

N-{3-[2-Amino-4-(trifluoromethyl)phenoxy]phenyl}-N,N-dimethylamine

Cat. No.: B3162899
CAS No.: 882672-31-3
M. Wt: 296.29 g/mol
InChI Key: LLBGPSCSZOWNNH-UHFFFAOYSA-N
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Description

N-{3-[2-Amino-4-(trifluoromethyl)phenoxy]phenyl}-N,N-dimethylamine is a chemical compound with the molecular formula C15H15F3N2O. It is known for its applications in proteomics research and is often used in scientific studies due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[2-Amino-4-(trifluoromethyl)phenoxy]phenyl}-N,N-dimethylamine typically involves multiple steps. One common method includes the reaction of 2-amino-4-(trifluoromethyl)phenol with 3-bromophenyl-N,N-dimethylamine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

N-{3-[2-Amino-4-(trifluoromethyl)phenoxy]phenyl}-N,N-dimethylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction could produce amines .

Scientific Research Applications

N-{3-[2-Amino-4-(trifluoromethyl)phenoxy]phenyl}-N,N-dimethylamine is widely used in scientific research, particularly in the following fields:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Fluoxetine: An antidepressant with a similar trifluoromethyl group.

    Trifluoromethylphenyl derivatives: Various compounds with similar structural motifs.

Uniqueness

N-{3-[2-Amino-4-(trifluoromethyl)phenoxy]phenyl}-N,N-dimethylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and binding affinity, making it valuable in research and potential therapeutic applications .

Properties

IUPAC Name

2-[3-(dimethylamino)phenoxy]-5-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N2O/c1-20(2)11-4-3-5-12(9-11)21-14-7-6-10(8-13(14)19)15(16,17)18/h3-9H,19H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLBGPSCSZOWNNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC=C1)OC2=C(C=C(C=C2)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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